Glutaryl-gly-gly-phe-amc
Description
Overview of Fluorogenic Probe Development in Enzymology
Fluorogenic probes are powerful molecules designed to be essentially non-fluorescent until they are acted upon by a specific enzyme. nih.gov This "turn-on" mechanism provides a direct and highly sensitive signal that is proportional to the rate of the enzymatic reaction. Early methods for detecting enzyme activity often relied on cumbersome and discontinuous assays. However, the advent of fluorogenic probes has revolutionized the field by allowing for continuous, real-time monitoring of enzyme kinetics in various settings, from purified enzyme solutions to complex cell lysates. rsc.orgrsc.org
The core principle behind these probes involves a fluorophore—a molecule capable of emitting light—that is chemically modified or "quenched" by an attached recognition sequence. nih.gov When an enzyme recognizes and cleaves this sequence, the fluorophore is released from its quenching environment, resulting in a significant increase in fluorescence. rndsystems.com This approach offers unparalleled spatiotemporal resolution, making it an indispensable tool in chemical biology for dissecting complex biological pathways. rsc.org
Conceptual Framework of Peptidyl-7-amido-4-methylcoumarin (AMC) Substrates
A widely successful class of fluorogenic probes is based on the 7-amido-4-methylcoumarin (AMC) fluorophore. thermofisher.com AMC itself is a blue-fluorescent dye, but when its amino group is linked to the C-terminus of a peptide via an amide bond, its fluorescence is effectively quenched. rndsystems.com This peptidyl-AMC conjugate serves as the substrate for a target protease.
The specificity of the substrate is determined by the amino acid sequence of the attached peptide. Proteases are often highly specific, recognizing and cleaving peptide bonds only between certain amino acids. When a protease with the correct specificity encounters a peptidyl-AMC substrate, it hydrolyzes the amide bond between the peptide and the AMC group. nih.gov This cleavage event liberates the free AMC molecule, which is highly fluorescent. bpsbioscience.com The rate of increase in fluorescence, which can be easily measured with a spectrofluorometer, is directly proportional to the rate of substrate cleavage and thus to the enzyme's activity. nih.gov A common wavelength pairing for AMC-based assays is an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. nih.govglpbio.com
Significance of Glutaryl-Gly-Gly-Phe-AMC in Protease Research Methodologies
This compound is a synthetic, fluorogenic substrate specifically designed to measure the chymotrypsin-like activity of proteases. psu.edu Its structure consists of three key components:
The AMC fluorophore: As described above, this is the signaling component.
The peptide sequence (Gly-Gly-Phe): This sequence provides the specificity for the target enzyme. The Phenylalanine (Phe) residue at the P1 position (the amino acid immediately preceding the cleavage site) is a classic recognition motif for chymotrypsin (B1334515) and chymotrypsin-like proteases, which preferentially cleave after large hydrophobic residues.
The N-terminal Glutaryl group: This group protects the N-terminus of the peptide from degradation by exopeptidases and can influence the substrate's solubility and kinetic properties.
This substrate is particularly significant for its use in assaying the activity of the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins in the cell. cymitquimica.com The proteasome possesses multiple types of proteolytic activity, one of which is chymotrypsin-like. This compound is a well-established tool for specifically measuring this activity. psu.edu Its high sensitivity and specificity make it invaluable for a range of applications, including biochemical assays to determine enzyme kinetics and high-throughput screening campaigns to identify potential inhibitors of chymotrypsin-like proteases. chemimpex.com
Data Tables
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C28H30N4O8 |
| Molecular Weight | 550.57 g/mol |
| Typical Excitation Wavelength | ~380 nm |
| Typical Emission Wavelength | ~460 nm |
| Appearance | Powder |
Data sourced from references 12, 22.
Table 2: Primary Application and Target Enzyme
| Substrate | Primary Target Enzyme Activity | Common Application |
|---|
| This compound | Chymotrypsin-like protease activity (e.g., Proteasome) | Measurement of specific protease activity in purified systems and cell lysates; inhibitor screening. |
Data sourced from references 11, 21.
Structure
2D Structure
Properties
IUPAC Name |
5-[[2-[[2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O8/c1-17-12-27(38)40-22-14-19(10-11-20(17)22)31-28(39)21(13-18-6-3-2-4-7-18)32-25(35)16-30-24(34)15-29-23(33)8-5-9-26(36)37/h2-4,6-7,10-12,14,21H,5,8-9,13,15-16H2,1H3,(H,29,33)(H,30,34)(H,31,39)(H,32,35)(H,36,37)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCLFHIPMBWDB-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of Glutaryl Gly Gly Phe Amc
Established Synthetic Pathways for Glutaryl-Gly-Gly-Phe-AMC Analogs
The construction of this compound and similar peptide-AMC conjugates relies on well-established principles of peptide chemistry, primarily utilizing solid-phase synthesis for the peptide backbone, followed by specific modifications.
Principles of Solid-Phase Peptide Synthesis for AMC-Conjugated Peptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for creating peptides like the Gly-Gly-Phe sequence in the target molecule. abclonal.co.kr This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. A common strategy for synthesizing C-terminally modified peptides, such as those conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), involves a hybrid approach. acs.org
The synthesis of peptide-AMC derivatives can be challenging due to the low nucleophilicity of the amino group on the AMC moiety. sigmaaldrich.comsigmaaldrich.com A typical procedure involves first synthesizing the C-terminal amino acid-AMC conjugate in the solution phase. This pre-formed building block is then used in subsequent steps. For the Gly-Gly-Phe-AMC sequence, Phenylalanine would first be coupled to AMC. Following this, the dipeptide Gly-Gly would be synthesized separately or added stepwise to the Phe-AMC conjugate.
Alternatively, specialized resins have been developed to facilitate the direct solid-phase synthesis of peptide-AMCs. nih.gov For instance, a resin can be pre-loaded with an AMC derivative, allowing for the standard Fmoc-based SPPS protocol to be used for elongating the peptide chain. sigmaaldrich.com After the desired peptide sequence is assembled, the entire peptide-AMC conjugate is cleaved from the resin. sigmaaldrich.com
Table 1: Comparison of Synthetic Approaches for Peptide-AMC Conjugates
| Synthetic Strategy | Description | Advantages | Challenges |
| Hybrid Approach | The C-terminal amino acid-AMC is first synthesized in solution, followed by solid-phase or solution-phase elongation of the peptide chain. | Versatile and widely applicable. | Can be time-consuming and may require purification of intermediates. |
| Pre-loaded Resin | A solid support is functionalized with an AMC derivative, allowing for direct solid-phase synthesis of the peptide-AMC. sigmaaldrich.com | Simplifies the synthesis process and is suitable for high-throughput applications. sigmaaldrich.com | Availability of specific pre-loaded resins may be limited. |
| Side-Chain Anchoring | The peptide is assembled on a resin via a side-chain functional group of an amino acid, with the C-terminal modification performed subsequently. acs.org | Useful for complex peptides and specific modifications. | Requires amino acids with suitable side-chain functionalities. |
Optimization of Coupling Chemistries for Amide Bond Formation
The formation of amide bonds is the fundamental reaction in peptide synthesis, and its efficiency is critical for achieving high yields and purity. uantwerpen.be Various coupling reagents have been developed to activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the free amino group of the peptide chain.
Common classes of coupling reagents include carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), and aminium/uronium and phosphonium (B103445) salt-based reagents like HBTU, HATU, and PyBOP. peptide.combachem.com The choice of coupling reagent can significantly impact the reaction rate and the extent of side reactions, particularly racemization. bachem.com
To enhance coupling efficiency and suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, HOAt, are often used in conjunction with coupling reagents. bachem.com The optimization of amide bond formation also involves careful selection of the solvent and the base used in the reaction. bachem.com For instance, N,N-Diisopropylethylamine (DIPEA) is a commonly used base in Fmoc-based SPPS. bachem.com
Table 2: Common Coupling Reagents and Additives in Peptide Synthesis
| Reagent/Additive | Type | Key Features |
| DCC/DIC | Carbodiimide | Widely used, but the byproduct of DCC (DCU) is poorly soluble. peptide.combachem.com |
| HBTU/HATU | Aminium/Uronium Salt | Highly efficient, fast coupling reactions, and reduced racemization, especially with additives. peptide.combachem.com |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings and cyclization reactions. peptide.com |
| HOBt/HOAt | Additive | Suppresses racemization and enhances coupling efficiency. bachem.com |
Synthesis of Related Glutaryl-Peptide-AMC Synthons for Comparative Studies
The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies and for developing substrates with altered specificity or improved kinetic properties. These analogs can be created by varying the peptide sequence or the N-terminal acyl group.
For example, substituting the Phenylalanine residue with other amino acids would allow for the probing of the S1 pocket of the target protease. Similarly, replacing the Gly-Gly dipeptide sequence can provide insights into the importance of the P2 and P3 positions for substrate recognition. The synthesis of such analogs would follow the same general principles of SPPS and AMC conjugation outlined previously.
Furthermore, the glutaryl group at the N-terminus can be replaced with other acyl moieties to investigate the influence of the N-terminal cap on substrate binding and kinetics. researchgate.net For instance, substrates with benzoyl or other aromatic groups at the N-terminus have been synthesized for different proteases. researchgate.net The synthesis of these synthons allows for a systematic evaluation of how each component of the substrate contributes to its interaction with the enzyme.
Chemical Modification Approaches for Functional Diversification
Beyond the core synthesis, chemical modifications can be introduced to this compound to enhance its utility, for example, by attaching other reporter groups or altering its properties.
N-Terminal Acylation and Protecting Group Strategies
The introduction of the glutaryl group at the N-terminus of the Gly-Gly-Phe-AMC peptide is a key step in its synthesis. This is typically achieved after the full peptide-AMC conjugate has been assembled and the N-terminal protecting group has been removed. The free N-terminal amine is then acylated using glutaryl anhydride (B1165640) or another activated form of glutaric acid.
During the synthesis of the peptide chain, protecting groups are essential to prevent unwanted side reactions at the reactive side chains of the amino acids and at the N-terminus. creative-peptides.com In Fmoc-based SPPS, the N-terminus is protected by the base-labile Fmoc group, while acid-labile groups are used for the side chains. creative-peptides.com
For selective modification of the N-terminus, it is crucial that all side-chain protecting groups remain intact until the final deprotection step. peptide.com The choice of protecting groups must be orthogonal, meaning that one type of protecting group can be removed without affecting the others. sigmaaldrich.com For example, the Dde or ivDde protecting groups can be used for the side chain of lysine (B10760008), as they are removed by hydrazine, which does not cleave Fmoc or many acid-labile protecting groups. sigmaaldrich.com This allows for selective deprotection and modification of the lysine side chain if desired.
Fluorescent Tagging and Reporter Group Conjugation
While the AMC group provides a fluorescent signal upon cleavage, additional fluorescent tags can be conjugated to the this compound molecule for specialized applications such as fluorescence resonance energy transfer (FRET) assays. sigmaaldrich.com In a FRET-based substrate, a quencher molecule is attached to one part of the peptide, and a fluorophore to another. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. sigmaaldrich.com
The conjugation of a second fluorescent tag or a quencher can be achieved by utilizing a functional group on the peptide, such as the side chain of a lysine or a cysteine residue, or by modifying the N-terminal glutaryl group. For instance, a lysine residue with an orthogonal protecting group could be incorporated into the peptide sequence. After selective deprotection of this lysine, a fluorescent dye or quencher with a reactive group (e.g., an N-hydroxysuccinimide ester or a maleimide) can be attached. sigmaaldrich.com
Alternatively, bifunctional linkers can be used to attach additional reporter groups. The choice of the labeling strategy depends on the specific requirements of the assay and the desired properties of the final molecule.
Biochemical Characterization and Enzymatic Interaction Mechanisms
Mechanistic Principles of Enzyme-Catalyzed Hydrolysis of Glutaryl-Gly-Gly-Phe-AMC
The utility of this compound as a substrate is rooted in the fundamental principles of enzyme kinetics and fluorescence spectroscopy. The process of hydrolysis, catalyzed by an appropriate enzyme, leads to a measurable change in the fluorescence properties of the reaction mixture, which can be directly correlated with enzyme activity.
Fluorogenic Signal Generation upon Cleavage of the AMC Moiety
The core of the detection method lies in the fluorogenic properties of the 7-amino-4-methylcoumarin (B1665955) (AMC) group. When the AMC moiety is covalently attached to the C-terminus of the peptide via an amide bond, its fluorescence is significantly quenched. This quenching is a result of the alteration of the electronic environment of the fluorophore.
Upon enzymatic hydrolysis of the amide bond between the phenylalanine (Phe) residue and the AMC group, free AMC is released into the solution. The liberation of the AMC molecule restores its native fluorescence, resulting in a substantial increase in the fluorescence signal. This increase in fluorescence is the basis for quantifying the rate of the enzymatic reaction. The free AMC molecule exhibits excitation maxima typically in the range of 340-360 nm and emission maxima between 440-460 nm. researchgate.net
Enzymatic Recognition of Peptide Sequence and Scissile Bond
The specificity of this compound as a substrate is determined by its peptide sequence, Gly-Gly-Phe. Chymotrypsin (B1334515), a serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues. diva-portal.org The phenylalanine (Phe) residue at the P1 position (the amino acid residue just N-terminal to the scissile bond) of the substrate fits snugly into the S1 hydrophobic binding pocket of chymotrypsin. diva-portal.org This interaction is a primary determinant of the substrate's specificity for chymotrypsin and chymotrypsin-like enzymes. diva-portal.org
The surrounding amino acids also play a role in the efficiency of enzymatic recognition and cleavage. While the P1 residue is the most critical for binding, the residues at other positions (P2, P3, etc.) can also influence the kinetics of the reaction. For instance, the presence of small amino acids like glycine (B1666218) in the vicinity of the cleavage site can be favorable, as they are less likely to cause steric hindrance. Conversely, certain residues, such as proline at the P1' position (immediately C-terminal to the cleavage site), can significantly inhibit or block cleavage. nih.gov The glutaryl group at the N-terminus serves to block the N-terminal amino group of the peptide.
Quantitative Enzyme Kinetics of this compound Hydrolysis
The hydrolysis of this compound by enzymes like chymotrypsin can be quantitatively analyzed using the principles of steady-state enzyme kinetics, as described by the Michaelis-Menten model. This allows for the determination of key kinetic parameters that characterize the efficiency and affinity of the enzyme for this substrate.
Determination of Steady-State Kinetic Parameters (Vmax, KM)
The steady-state kinetic parameters, namely the maximum velocity (Vmax) and the Michaelis constant (KM), are fundamental to understanding the kinetics of an enzyme-catalyzed reaction.
Vmax (Maximum Velocity): This parameter represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.
KM (Michaelis Constant): The KM is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the affinity of the enzyme for the substrate; a lower KM value indicates a higher affinity.
These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and then fitting the data to the Michaelis-Menten equation or its linearized forms, such as the Lineweaver-Burk plot.
Illustrative Kinetic Parameters for Chymotrypsin with a Fluorogenic Substrate
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
|---|---|---|---|---|
| Bovine α-Chymotrypsin | Succinyl-Ala-Ala-Pro-Phe-AMC | 40 | 76 | 1.9 x 106 |
This table presents representative kinetic constants for the hydrolysis of a well-characterized fluorogenic substrate by bovine α-chymotrypsin. The data is provided for illustrative purposes to demonstrate the typical magnitude of these parameters, as specific, cited values for this compound were not found in the surveyed literature.
Evaluation of Catalytic Efficiency (kcat/KM)
The catalytic efficiency of an enzyme is best described by the specificity constant, which is the ratio of kcat to KM (kcat/KM). This second-order rate constant reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations. A higher kcat/KM value signifies a more efficient enzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
Real-Time Spectrofluorometric Monitoring of Reaction Progress
The hydrolysis of this compound is ideally suited for real-time monitoring using a spectrofluorometer. The reaction is initiated by adding the enzyme to a solution containing the substrate in a suitable buffer. The increase in fluorescence intensity over time, resulting from the release of free AMC, is continuously recorded.
Substrate Specificity Profiling with Diverse Protease Classes
The biochemical utility of this compound and structurally related peptide derivatives lies in their capacity to act as fluorogenic substrates for a variety of proteases. The N-terminal glutaryl group and the specific peptide sequence dictate the selectivity of these compounds for different enzyme classes. This section explores the interaction of these substrates with serine proteases, metalloproteases, and discusses their potential reactivity with aminopeptidases and carboxypeptidases, drawing on data from analogous compounds to elucidate these enzymatic mechanisms.
Interactions with Serine Proteases
Serine proteases are a major class of enzymes that play crucial roles in numerous physiological processes. Their activity is characterized by the presence of a serine residue in the active site which acts as a nucleophile. The substrate specificity of these enzymes is largely determined by the composition of their binding pockets, which recognize and accommodate specific amino acid side chains of the substrate.
This compound is recognized as a sensitive fluorogenic substrate for chymotrypsin. glpbio.comgentaur.com Chymotrypsin and chymotrypsin-like enzymes preferentially cleave peptide bonds C-terminal to large hydrophobic amino acids, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). The phenylalanine residue at the P1 position of this compound fits well into the deep, hydrophobic S1 binding pocket of chymotrypsin, making the adjacent amide bond susceptible to hydrolysis. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, providing a measurable signal for enzyme activity.
Kinetic Parameters of Chymotrypsin-like Enzymes with Structurally Similar Substrates
| Substrate | Enzyme | Km (mM) | Reference |
|---|---|---|---|
| Suc-Gly-Gly-Phe-pNA | Chymotrypsin | 1.6 | medchemexpress.com |
Urokinase Plasminogen Activator (uPA) is a serine protease with a primary role in fibrinolysis through the conversion of plasminogen to plasmin. karger.comnih.gov uPA exhibits a distinct substrate specificity, preferentially cleaving after arginine (Arg) or lysine (B10760008) (Lys) residues. Consequently, this compound, with a phenylalanine at the P1 position, is not an optimal substrate for uPA.
However, the structurally related compound, Glutaryl-Gly-Arg-AMC, is a well-established sensitive fluorogenic substrate for both urokinase and tissue-type plasminogen activator (tPA). novoprolabs.com In this molecule, the C-terminal arginine residue fulfills the P1 specificity requirement of uPA. The cleavage of the Arg-AMC bond releases the fluorescent AMC moiety, allowing for the quantification of uPA activity. While specific Km and kcat values for Glutaryl-Gly-Arg-AMC are not detailed in the available search results, studies on similar fluorogenic peptide substrates, such as BOC-L-valyl-glycyl-L-arginine 2-naphthylamide, have been used to determine the kinetic parameters for urokinase. karger.com The development of fluorogenic substrates like 7-(N-Cbz-glycylglycylargininamido)-4-methylcoumarin trifluoroacetate (B77799) has been instrumental in enabling direct rate assays for plasminogen activators. nih.gov
Substrates for Urokinase Plasminogen Activator (uPA)
| Substrate | Enzyme | Note | Reference |
|---|---|---|---|
| Glutaryl-Gly-Arg-AMC | uPA, tPA | Sensitive fluorogenic substrate | novoprolabs.com |
| BOC-L-valyl-glycyl-L-arginine 2-naphthylamide | Urokinase | Used for kinetic parameter determination | karger.com |
| 7-(N-Cbz-glycylglycylargininamido)-4-methylcoumarin trifluoroacetate | Plasminogen Activators | Enables direct fluorescent rate assays | nih.gov |
The specificity of serine proteases is diverse. For example, trypsin-like proteases prefer positively charged residues (Arg, Lys) at the P1 position, while elastase-like proteases favor small, aliphatic residues like alanine (B10760859) (Ala) and valine (Val). Given the P1 phenylalanine of this compound, its reactivity is expected to be highest with chymotrypsin-like proteases. Its interaction with other serine peptidases would likely be significantly lower, as their S1 pockets are not structured to accommodate a bulky, hydrophobic side chain. The design of specific fluorogenic substrates relies on tailoring the peptide sequence to match the known preferences of the target protease. scispace.comsemanticscholar.orgpnas.org
Studies with Metalloproteases (referencing similar structures, e.g., Endopeptidase-24.11 with Glutaryl-Ala-Ala-Phe-AMC)
Metalloproteases are a class of enzymes that utilize a metal ion, typically zinc, in their active site to catalyze the hydrolysis of peptide bonds. Their substrate specificity can be broad or highly specific, depending on the enzyme.
Neutral endopeptidase-24.11 (NEP), also known as enkephalinase, is a membrane-bound metallo-endopeptidase that cleaves peptides on the amino side of hydrophobic amino acids. A structurally similar compound, Glutaryl-Ala-Ala-Phe-AMC, has been utilized as a fluorometric substrate for NEP. nih.gov In a study on human neutrophils, a washed membrane fraction was found to cleave 0.5 mM of a related substrate, Glutaryl-Ala-Ala-Phe-4-methoxynaphthylamine (Glut-Ala-Ala-Phe-MNA), at a rate of 96 nmol per minute per milligram of protein. While this provides a measure of enzyme activity, it does not represent the Michaelis-Menten constants (Km and kcat) which are required for a complete kinetic characterization. The study did, however, determine the kinetic parameters for a biologically active substrate, fMet-Leu-Phe, with pure human renal NEP, yielding a Km of 59 x 10-6 M and a kcat of 3654 min-1.
Activity of Endopeptidase-24.11 with a Structurally Similar Substrate
| Substrate | Enzyme Source | Concentration | Cleavage Rate | Reference |
|---|---|---|---|---|
| Glutaryl-Ala-Ala-Phe-MNA | Washed membrane fraction of human neutrophils | 0.5 mM | 96 nmol/min/mg |
Characterization of Aminopeptidase and Carboxypeptidase Reactivity
Aminopeptidases and carboxypeptidases are exopeptidases that cleave amino acids from the N-terminus and C-terminus of peptides, respectively.
The N-terminal glutaryl group of this compound serves as a blocking moiety, which is expected to prevent its hydrolysis by most aminopeptidases. nih.govscbt.com These enzymes typically require a free N-terminal amino group for substrate recognition and catalysis. Therefore, this compound is not a suitable substrate for this class of enzymes.
Carboxypeptidases, on the other hand, recognize the C-terminal end of a peptide. nih.gov Carboxypeptidase A, for example, shows a preference for C-terminal amino acids with large hydrophobic or aromatic side chains, such as phenylalanine. ebi.ac.uk However, the substrate for a carboxypeptidase is the peptide bond preceding the C-terminal amino acid. In this compound, the C-terminus is blocked by the 7-amino-4-methylcoumarin group, which is linked via an amide bond to the carboxyl group of phenylalanine. This modification prevents the recognition and cleavage of the peptide by carboxypeptidases, which require a free C-terminal carboxyl group. Therefore, this compound is not expected to be a substrate for carboxypeptidases.
Application in Protease Inhibitor Discovery and Characterization
The fluorogenic nature of this compound makes it a suitable substrate for high-throughput screening assays aimed at discovering and characterizing protease inhibitors. The cleavage of the bond between the phenylalanine and the 7-amino-4-methylcoumarin (AMC) group by a suitable protease results in a measurable fluorescent signal, which can be quenched or reduced in the presence of an inhibitor.
Methodologies for Inhibitor Potency Determination (e.g., IC50, Ki)
The potency of a protease inhibitor is typically quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
IC50 Determination: The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. edx.org To determine the IC50, a series of experiments are conducted with a fixed concentration of the enzyme and the substrate (this compound), and varying concentrations of the inhibitor. The reaction rates are measured, and the data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The resulting sigmoidal curve allows for the determination of the IC50 value. edx.org It is important to note that the IC50 value is dependent on the experimental conditions, including the substrate concentration. edx.org
Ki Determination: The inhibition constant (Ki) is a more fundamental measure of an inhibitor's potency as it reflects the binding affinity of the inhibitor for the enzyme. ucl.ac.ukncifcrf.gov Unlike the IC50, the Ki is an intrinsic, thermodynamic quantity that is independent of the substrate concentration. ncifcrf.gov For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate. edx.org There are also web-based tools available to facilitate the conversion of IC50 to Ki values. ncifcrf.govnih.gov
Table 1: Key Parameters in Inhibitor Potency Determination
| Parameter | Description | Dependence on Experimental Conditions |
| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. | Dependent on substrate concentration. |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | Independent of substrate concentration. |
Advanced Methodological Platforms and High Throughput Research Applications
Development of High-Throughput Screening (HTS) Assays for Glutaryl-Gly-Gly-Phe-AMC
High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzymatic research, allowing for the rapid automated testing of thousands to millions of samples for biological activity. Glt-GGF-AMC is well-suited for HTS applications due to its fluorogenic nature, where enzymatic cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) group results in a quantifiable increase in fluorescence.
A key trend in HTS is the miniaturization of assay volumes, typically in 384- or 1536-well microtiter plates. This reduction in volume offers several advantages, including decreased consumption of costly reagents such as the enzyme and substrate, and a reduction in the amount of test compound required. Automation is integral to this process, with robotic systems handling liquid dispensing, plate transport, incubation, and signal detection. This synergy of miniaturization and automation significantly increases the throughput of screening campaigns, allowing for the evaluation of large and diverse chemical libraries in a time-efficient manner. While specific protocols for Glt-GGF-AMC in ultra-high-throughput formats are not extensively detailed in publicly available literature, the principles are directly transferable from other fluorogenic protease assays.
The reliability of an HTS assay is paramount, and its performance must be rigorously validated statistically. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay. nih.gov It is a dimensionless coefficient that reflects both the dynamic range of the assay signal and the data variation associated with the signal measurements. nih.gov A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS. The formula for calculating the Z'-factor is:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
μp and σp are the mean and standard deviation of the positive control (e.g., enzyme with substrate but no inhibitor).
μn and σn are the mean and standard deviation of the negative control (e.g., enzyme and inhibitor, or no enzyme).
Table 1: HTS Assay Performance Metrics
| Parameter | Description | Acceptable Range for HTS |
| Z'-factor | A measure of assay quality, considering both signal dynamic range and data variation. | 0.5 to 1.0 |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 2 |
| Signal-to-Noise (S/N) Ratio | The ratio of the difference between the mean signals of the positive and negative controls to the standard deviation of the negative control. | > 10 |
| Coefficient of Variation (%CV) | A measure of the variability of the data, expressed as a percentage of the mean. | < 20% |
Integration with Complementary Biochemical and Biophysical Techniques
To gain a more comprehensive understanding of enzyme-substrate and enzyme-inhibitor interactions, HTS assays with Glt-GGF-AMC can be integrated with other advanced biochemical and biophysical techniques.
Mass spectrometry (MS) is a powerful analytical technique that can be used to identify and quantify the products of enzymatic reactions with high specificity and sensitivity. In the context of a Glt-GGF-AMC assay, MS can be employed to confirm the precise cleavage site within the peptide sequence. Following the enzymatic reaction, the mixture can be analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and identify the cleavage products, Glt-Gly-Gly-Phe and AMC. This is particularly valuable for characterizing the specificity of novel proteases or for studying the mechanism of action of inhibitors that may alter the cleavage pattern. While detailed MS analyses of Glt-GGF-AMC cleavage are not extensively published, the methodology is a standard approach in protease research. nih.govnih.gov
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. A FRET-based assay for a protease would typically involve a peptide substrate labeled with a donor fluorophore and an acceptor quencher molecule. When the peptide is intact, the donor and acceptor are in close proximity, and the donor's fluorescence is quenched. Upon cleavage of the peptide by the protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence.
Conceptually, a FRET-based substrate could be designed around the Gly-Gly-Phe sequence of Glt-GGF-AMC. A suitable FRET pair would be selected, with the donor and acceptor flanking the chymotrypsin (B1334515) cleavage site after the Phenylalanine residue. For example, a donor fluorophore could be attached to the N-terminus of the peptide, and a quencher to the C-terminus. The selection of the FRET pair would depend on factors such as spectral overlap and the Förster distance. bachem.com This approach can offer a high signal-to-background ratio and is amenable to HTS.
Table 2: Conceptual FRET-Based Substrate Design
| Component | Example | Function |
| Peptide Core | Gly-Gly-Phe | Recognition and cleavage sequence for chymotrypsin-like proteases. |
| Donor Fluorophore | EDANS | Emits fluorescence when excited, which is quenched by the acceptor in close proximity. |
| Acceptor Quencher | DABCYL | Absorbs the energy from the donor fluorophore, preventing fluorescence emission when the peptide is intact. |
Comparative Evaluation with Other Fluorogenic and Chromogenic Substrates
The selection of a substrate for a particular protease assay depends on several factors, including enzyme specificity, kinetic parameters (Km and kcat), and the desired assay format. Glt-GGF-AMC is one of several fluorogenic and chromogenic substrates available for measuring chymotrypsin-like activity.
A commonly used alternative fluorogenic substrate is Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). cpcscientific.comubpbio.com Both substrates rely on the release of AMC for signal generation. The choice between them would be dictated by the specific chymotrypsin-like enzyme being studied, as substrate preferences can vary. For instance, studies on the 20S proteasome have extensively used Suc-LLVY-AMC to characterize its chymotrypsin-like activity. nih.govresearchgate.net
Chromogenic substrates, such as those that release p-nitroaniline (pNA) upon cleavage, offer an alternative detection method based on changes in absorbance. While generally less sensitive than fluorogenic substrates, they can be useful in certain applications where fluorescence interference is a concern.
The kinetic parameters of different substrates for a given enzyme are crucial for comparative evaluation. A lower Michaelis constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic rate constant (kcat) signifies a faster turnover rate. The catalytic efficiency is often expressed as the kcat/Km ratio. A comprehensive evaluation would involve determining these parameters for Glt-GGF-AMC and comparing them to those of other substrates under identical experimental conditions.
Table 3: Comparison of Substrate Types for Protease Assays
| Substrate Type | Principle of Detection | Advantages | Disadvantages | Example |
| Fluorogenic (AMC-based) | Release of fluorescent AMC upon cleavage. | High sensitivity, suitable for HTS. | Potential for interference from fluorescent compounds. | This compound , Suc-LLVY-AMC |
| Chromogenic (pNA-based) | Release of chromogenic p-nitroaniline (pNA) upon cleavage. | Simple detection via absorbance, less prone to fluorescence interference. | Lower sensitivity compared to fluorogenic substrates. | Suc-Ala-Ala-Pro-Phe-pNA |
| FRET-based | Separation of a donor-quencher pair upon cleavage, leading to increased fluorescence. | High signal-to-background ratio, amenable to HTS. | Can be more complex and expensive to synthesize. | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 |
Comparative Analysis of Sensitivity and Selectivity Profiles
This compound (Glt-GGF-AMC) is recognized as a sensitive fluorogenic substrate for chymotrypsin. Its design incorporates a peptide sequence (Gly-Gly-Phe) that is recognized by the active site of chymotrypsin, linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC group liberates the fluorophore, resulting in a measurable increase in fluorescence. This allows for the continuous and real-time monitoring of enzyme activity.
The sensitivity of a substrate is a critical parameter, often defined by its kinetic constants, the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). While specific kinetic data for Glt-GGF-AMC is not always readily available in comparative databases, its utility as a sensitive substrate is widely acknowledged in product literature. For a meaningful comparison, it is useful to consider the kinetic parameters of other commonly used chymotrypsin substrates. For instance, Succinyl-Gly-Gly-Phe-p-nitroanilide (Suc-GGF-pNA), a chromogenic substrate, has a reported Kₘ value of 1.6 mM for chymotrypsin. Fluorogenic substrates like Glt-GGF-AMC are generally considered more sensitive than their chromogenic counterparts, capable of detecting lower levels of enzymatic activity.
Another widely used fluorogenic substrate for measuring the chymotrypsin-like activity of the proteasome is Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). While both substrates target chymotrypsin-like activity, their peptide sequences confer different specificities and sensitivities, which can be exploited for dissecting the activity of different proteases within a complex biological sample.
The selectivity of Glt-GGF-AMC is crucial for accurately measuring the activity of chymotrypsin in the presence of other proteases. Ideally, a substrate should be efficiently cleaved by the target enzyme while remaining stable in the presence of other proteases such as trypsin and elastase. A comprehensive selectivity profile would involve testing the substrate against a panel of different proteases to determine the relative rates of cleavage. While detailed public data on such a broad panel screening for Glt-GGF-AMC is limited, its common use as a chymotrypsin substrate suggests a functional selectivity for this enzyme under specific assay conditions.
| Substrate | Enzyme | Reported Kₘ (mM) | Detection Method |
|---|---|---|---|
| This compound | Chymotrypsin | Data not available | Fluorogenic |
| Succinyl-Gly-Gly-Phe-p-nitroanilide | Chymotrypsin | 1.6 | Chromogenic |
| Succinyl-Leu-Leu-Val-Tyr-AMC | Chymotrypsin-like (Proteasome) | Data not available | Fluorogenic |
| Substrate | Target Enzyme | Cross-Reactivity with other Proteases (Example) |
|---|---|---|
| This compound | Chymotrypsin | Expected to be low for non-chymotrypsin-like proteases |
Advantages of Fluorogenic Substrates in Specific Research Contexts
The use of fluorogenic substrates like this compound offers significant advantages in various research applications, particularly in high-throughput screening (HTS) and mechanistic studies of enzymes.
One of the primary benefits is the high sensitivity of fluorescence-based assays. The release of a highly fluorescent molecule like AMC from a non-fluorescent substrate allows for the detection of very low levels of protease activity. This is particularly advantageous when working with purified enzymes at low concentrations or with biological samples where the target protease is present in minute quantities. This sensitivity enables the miniaturization of assays, reducing the consumption of expensive reagents and allowing for the screening of large compound libraries in drug discovery efforts.
Furthermore, the continuous nature of the assay provides real-time kinetic data. Unlike endpoint assays, which only provide a single data point, fluorogenic substrates allow for the monitoring of the entire reaction progress. This is invaluable for detailed kinetic studies, including the determination of initial reaction velocities, the investigation of enzyme inhibition mechanisms, and the characterization of enzyme activators and inhibitors.
In the context of drug discovery, Glt-GGF-AMC can be employed in HTS campaigns to identify novel inhibitors of chymotrypsin or chymotrypsin-like proteases. For example, in cancer research, where certain proteases are dysregulated and contribute to tumor progression and metastasis, identifying specific inhibitors is a key therapeutic strategy. The robustness and sensitivity of assays using Glt-GGF-AMC make them well-suited for screening large numbers of potential drug candidates efficiently.
Another important application is in the field of diagnostics. The development of sensitive and specific protease assays can lead to the identification of biomarkers for various diseases. Assays based on fluorogenic substrates could be adapted for the detection of aberrant protease activity in clinical samples, aiding in disease diagnosis and monitoring.
The versatility of fluorogenic substrates also allows for their use in various assay formats, from microplate-based assays for HTS to more complex cellular imaging applications. The ability to directly measure enzyme activity within a cellular context provides a more physiologically relevant understanding of protease function.
| Advantage | Description | Specific Research Context |
|---|---|---|
| High Sensitivity | Detection of low enzyme concentrations due to high signal-to-noise ratio. | High-throughput screening, analysis of low-abundance enzymes. |
| Real-Time Monitoring | Continuous measurement of enzyme activity allows for detailed kinetic analysis. | Enzyme kinetics, inhibitor characterization. |
| Amenable to HTS | Assay can be miniaturized and automated for screening large compound libraries. | Drug discovery, identifying novel protease inhibitors. |
| Versatility | Can be used in various formats, including biochemical and cell-based assays. | Basic research, diagnostics, cellular imaging. |
Broader Scientific Contributions and Future Research Trajectories
Advancements in Protease Biology and Enzymology through Glutaryl-Gly-Gly-Phe-AMC
The primary application of this compound lies in its ability to facilitate the precise characterization of chymotrypsin (B1334515) and chymotrypsin-like serine proteases. The operational principle of this substrate is based on fluorescence quenching. In its intact state, the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is attached to the peptide sequence, and its fluorescence is minimal. Upon enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue and the AMC group, the liberated AMC fluoresces intensely, providing a direct and continuous measure of enzyme activity.
This tool has been instrumental in determining fundamental kinetic parameters that define enzyme efficiency and substrate specificity. For instance, detailed kinetic studies on chymotrypsin Aα-catalyzed hydrolysis of various N-acetyl-L-phenylalanyl peptides have provided insights into the effect of the peptide chain length and composition on catalytic efficiency. researchgate.net While specific kinetic values for this compound are proprietary to individual research applications, the methodology allows for the straightforward determination of the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). These parameters are crucial for understanding how tightly a protease binds to its substrate and how quickly it can process it, respectively.
The table below illustrates typical kinetic data that can be obtained using such fluorogenic substrates, highlighting the precision they bring to enzymology.
| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Chymotrypsin | This compound | Value | Value | Value |
| Proteasome (Chymotrypsin-like activity) | Suc-Leu-Leu-Val-Tyr-AMC | ~40 | Value | Value |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-AMC | Value | Value | Value |
| Note: Specific kinetic values (Kₘ, kcat) are determined experimentally and can vary based on assay conditions such as pH, temperature, and buffer composition. The values for Suc-LLVY-AMC with proteasome indicate substrate inhibition at concentrations above 40 μM. |
Facilitation of Early-Stage Drug Discovery and Target Validation Initiatives
The properties of this compound make it highly suitable for high-throughput screening (HTS), a cornerstone of modern drug discovery. nih.gov HTS assays are used to rapidly test thousands to millions of compounds for their ability to inhibit a specific enzyme, in this case, a chymotrypsin-like protease that may be a therapeutic target. The simple "mix-and-read" format of the assay—where the enzyme, substrate, and potential inhibitor are combined, and fluorescence is measured over time—is ideal for automated robotic systems. A decrease in the rate of AMC release in the presence of a test compound indicates inhibitory activity.
This approach is pivotal for target validation, confirming that a specific protease is a viable target for therapeutic intervention. For example, the 26S proteasome, which possesses chymotrypsin-like activity, is a validated target in cancer therapy. nih.gov Fluorogenic substrates are routinely used to screen for novel proteasome inhibitors. While specific large-scale screening campaigns using this compound are often proprietary, the principle is widely applied. The process allows for the rapid identification of "hit" compounds, which can then be chemically optimized to develop potent and selective "lead" drug candidates.
Elucidation of Proteolytic Pathways in Cellular and Biological Systems
Studies in Pathogen-Host Interactions and Parasitology
Proteases are critical virulence factors for many pathogens, playing key roles in processes such as tissue invasion, host protein degradation for nutrition, and evasion of the host immune system. Fluorogenic substrates like this compound are valuable for identifying and characterizing these pathogenic proteases. For instance, cysteine proteases in parasites like Leishmania and Trypanosoma are essential for their survival and pathogenesis. usp.br Although these are cysteine proteases, the principle of using tailored fluorogenic substrates to study their activity and screen for inhibitors is a common strategy. Researchers can synthesize substrate libraries with different peptide sequences attached to AMC to determine the specific preferences of a particular parasite protease. Identifying a chymotrypsin-like activity in a parasite using a substrate like this compound could pinpoint a novel therapeutic target. For example, studies on the protozoan parasite Leishmania chagasi focus on cysteine proteases as key virulence factors, and activity assays are central to this research.
Investigation of Protease Roles in Complex Biological Processes (e.g., cancer research)
Dysregulated protease activity is a hallmark of many complex diseases, including cancer. Chymotrypsin-like proteases, including the proteasome and certain cathepsins, are implicated in tumor progression, metastasis, and angiogenesis. nih.gov this compound can be used to measure the chymotrypsin-like activity in lysates from cancer cells or tissues and compare it to that of healthy controls. This can help elucidate the role of these proteases in the disease process. For example, studies have shown that inhibiting the chymotrypsin-like activity of the proteasome can induce apoptosis (programmed cell death) in tumor cells. nih.gov Assays using fluorogenic substrates can quantify the level of protease inhibition by potential anticancer drugs in different cancer cell lines, such as human breast cancer cells, helping to correlate target engagement with cellular outcomes. nih.gov However, researchers must be cautious, as high background fluorescence or cleavage by non-target proteases can be an issue in complex biological samples like cell lysates, necessitating the use of specific inhibitors as controls. glpbio.com
Prospective Research Directions and Unexplored Applications of this compound
Design of Next-Generation Substrates with Tailored Specificity
While highly useful, AMC-based substrates are not without limitations. Their fluorescence in the ultraviolet/blue region of the spectrum can be susceptible to interference from the autofluorescence of biological molecules and colored compounds in screening libraries. researchgate.netbiosyntan.de This has driven the development of next-generation substrates.
The peptide scaffold of this compound serves as a valuable starting point for designing new and improved probes. Strategies to enhance substrate performance include:
Modifying the Peptide Sequence: The Gly-Gly-Phe sequence can be altered by incorporating unnatural amino acids or creating peptide libraries to fine-tune specificity for a particular protease and minimize off-target cleavage. plos.org This is crucial for distinguishing between closely related proteases within the same family.
Replacing the Fluorophore: The AMC moiety can be replaced with other fluorophores that have more favorable spectral properties. For example, rhodamine-based substrates emit light at longer, red-shifted wavelengths, which significantly reduces background interference. biosyntan.de Another alternative, 7-amino-4-carbamoylmethylcoumarin (ACC), offers a higher quantum yield than AMC, allowing for more sensitive assays with lower concentrations of enzyme and substrate. nih.gov
The rational design of these next-generation substrates, often informed by the successes and limitations of foundational tools like this compound, will continue to enhance the precision and power of protease research. scbt.comresearchgate.net
Exploration in Novel Enzyme Families and Biological Contexts
While this compound is a well-established and sensitive fluorogenic substrate for chymotrypsin, its utility has been explored in the broader context of chymotrypsin-like serine proteases. These enzymes share structural and functional similarities with chymotrypsin, particularly in their substrate specificity, often recognizing and cleaving peptide bonds after large hydrophobic residues like phenylalanine.
The application of this compound and its analogs extends to the characterization of newly identified proteases with chymotrypsin-like activity from various biological sources. For instance, in the study of proteases from microbial pathogens, such substrates are valuable tools for initial characterization and inhibitor screening. Panels of fluorogenic substrates, including those with phenylalanine at the P1 position, have been used to create unique activity profiles for bacterial proteases, aiding in their identification and functional analysis. nih.gov
In the realm of drug discovery, particularly in cancer research, fluorogenic peptide substrates are essential for studying protease activity. While not directly this compound, a similar glutaryl-peptide-AMC compound, Glutaryl-Gly-Arg-AMC, has been highlighted for its importance in high-throughput screening for protease inhibitors in cancer therapeutic development. chemimpex.com This underscores the potential of the glutaryl-peptide-AMC scaffold in broader enzymatic and disease contexts.
Advancements in In Vitro and Cell-Based Assay Development
The fundamental principle behind the use of this compound in in vitro assays lies in its fluorogenic nature. The 7-amino-4-methylcoumarin (AMC) group is quenched when conjugated to the peptide. Upon enzymatic cleavage of the amide bond between phenylalanine and AMC by a protease, the free AMC fluoresces, providing a direct and continuous measure of enzyme activity. This characteristic is highly amenable to high-throughput screening (HTS) applications for identifying enzyme inhibitors.
Recent advancements in assay development have focused on enhancing sensitivity, specificity, and throughput. While specific modifications to this compound are not widely documented in publicly available research, the general field of fluorogenic peptide substrates has seen significant progress. This includes the development of Förster Resonance Energy Transfer (FRET)-based assays, which can offer improved signal-to-noise ratios. Although not specifically detailed for this compound, the conceptual framework could be applied to its peptide backbone to create novel FRET-based probes.
The transition from purely in vitro assays to cell-based formats represents a significant step towards understanding enzyme activity in a more physiologically relevant context. For cell-based assays, a key challenge is the delivery of the substrate across the cell membrane. Modifications to peptide substrates to enhance cell permeability are an active area of research. While specific advancements for this compound in this area are not prominently reported, the development of cell-permeable fluorogenic substrates for other proteases sets a precedent for potential future modifications of this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying Glutaryl-gly-gly-phe-AMC to ensure high purity for enzymatic assays?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The glutaryl moiety is introduced via glutaric anhydride coupling, followed by AMC fluorophore conjugation. Purification requires reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA). Purity validation (>95%) should use dual-wavelength UV detection (220 nm for peptides, 360 nm for AMC) and mass spectrometry for confirmation .
Q. How can researchers quantify the hydrolysis of this compound in real-time during protease activity assays?
- Methodological Answer : Fluorometric detection at excitation/emission wavelengths of 380/460 nm is standard. Calibrate using AMC standards (0–100 μM) to establish a linear curve. Include negative controls (e.g., enzyme-free buffer) to account for spontaneous hydrolysis. For kinetic assays, use initial velocity measurements within the linear range of fluorescence intensity .
Q. What are the storage and handling protocols for this compound to maintain stability?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstitute in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Avoid prolonged exposure to aqueous buffers (>24 hours at 4°C) due to AMC’s hydrolytic sensitivity. Safety protocols mandate handling by trained personnel in ventilated environments, per institutional biosafety guidelines .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound in comparative studies of serine vs. cysteine protease specificity?
- Methodological Answer : Optimize buffer conditions (e.g., pH 7.4 for serine proteases vs. pH 6.0 with 1 mM DTT for cysteine proteases). Include protease-specific inhibitors (e.g., PMSF for serine proteases, E-64 for cysteine proteases) as controls. Measure kinetic parameters (kcat/KM) under saturating substrate conditions. Validate specificity using knockout enzymes or competitive substrates .
Q. How should researchers address contradictory kinetic data obtained with this compound across different experimental setups?
- Methodological Answer : Systematically analyze variables:
- Enzyme source : Commercial vs. recombinant enzymes may exhibit varying activity.
- Buffer composition : Ionic strength and reducing agents (e.g., DTT) affect protease conformation.
- Temperature : Pre-incubate reactions to equilibrium temperature.
Use statistical tools (e.g., ANOVA) to identify significant outliers and replicate experiments under standardized conditions .
Q. What methodological approaches optimize the use of this compound in high-throughput screening (HTS) assays for protease inhibitors?
- Methodological Answer : Miniaturize assays to 384-well plates with 50 μL reaction volumes. Use robotic liquid handlers for consistency. Optimize substrate concentration to 2× KM for balanced signal-to-noise ratios. Calculate Z′-factor (>0.5) to validate assay robustness. Include reference inhibitors (e.g., leupeptin for cysteine proteases) as internal controls .
Q. How do structural modifications of this compound influence its cleavage efficiency by target proteases?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by altering:
- Peptide sequence : Substitute Phe with hydrophobic residues (e.g., Leu) to probe substrate specificity.
- Fluorophore/quencher pairs : Compare AMC with alternative fluorophores (e.g., AFC) for signal stability.
Use molecular docking simulations to predict binding affinities and validate with kinetic assays .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound-based inhibition studies?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism®). Calculate IC50 values with 95% confidence intervals. For partial inhibition, use the Cheng-Prusoff equation to correct for substrate competition. Validate statistical power (α=0.05) with ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
